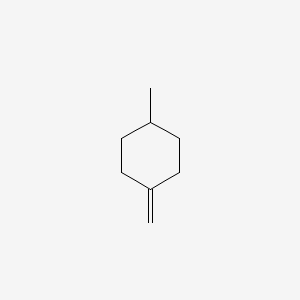

1-Methyl-4-methylenecyclohexane

Vue d'ensemble

Description

“1-Methyl-4-methylenecyclohexane” is a chemical compound with the molecular formula C8H14 . It is also known as “4-Methyl-1-methylenecyclohexane” and "4-Methylmethylenecyclohexane" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3 . This indicates that the molecule consists of a cyclohexane ring with a methylene (=CH2) group at the 4-position and a methyl (-CH3) group at the 1-position .

Applications De Recherche Scientifique

1. Laboratory Experimentation in Organic Chemistry

The dehydration of 2-methyl-1-cyclohexanol, closely related to 1-methyl-4-methylenecyclohexane, is often used in undergraduate organic chemistry labs. This experiment illustrates Zaitsev’s rule and employs techniques like gas chromatography and mass spectrometry for the analysis of dehydration products, including methylenecyclohexane derivatives (Friesen & Schretzman, 2011).

2. Thermodynamic Studies

Research on isomerisation equilibria involving methylenecyclohexane derivatives has been conducted, providing valuable thermodynamic data. This includes the study of equilibria like methylenecyclohexane ⇄ 1-methylcyclohexene, contributing to our understanding of reaction thermodynamics (Peereboom, van de Graaf & Baas, 2010).

3. Polymer Chemistry

In the field of polymer chemistry, methylenecyclohexanes have been used as monomers. For instance, diimine–Pd complex-catalyzed polymerization of methylenecyclohexane results in polymers containing cyclohexylene groups, which exhibit high glass transition temperatures (Takeuchi, Watanabe, Sogo & Osakada, 2015).

4. Chemical Kinetics and Combustion Studies

Studies on the combustion chemistry of methylcyclohexane, a related compound, are significant for developing kinetic models for larger cycloalkanes and practical fuels. This involves identifying intermediates formed during pyrolysis and combustion, which is crucial for understanding combustion processes (Wang et al., 2014).

5. Catalytic Research

Research on the catalytic dehydrogenation of methylcyclohexane (MCH) is vital for hydrogen energy applications. The development of catalysts for MCH dehydrogenation is a central issue in the industrial application of the Methylcyclohexane-toluene-hydrogen cycle (Meng et al., 2021).

6. Conformational Studies in Organic Chemistry

Conformational studies of compounds like 1-methyl-1-germacyclohexane, which share structural similarities with this compound, have been conducted. These studies use techniques such as low-temperature NMR and quantum chemical calculations to understand molecular conformations (Jonsdottir et al., 2013).

Safety and Hazards

“1-Methyl-4-methylenecyclohexane” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and using only non-sparking tools .

Propriétés

IUPAC Name |

1-methyl-4-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTOPLRMDZJIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334324 | |

| Record name | 1-Methyl-4-methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2808-80-2 | |

| Record name | 1-Methyl-4-methylenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-methyl-4-methylenecyclohexane in the synthesis of pravastatin?

A1: this compound serves as the starting material in the total synthesis of pravastatin. The researchers utilized a desymmetrization strategy, employing an asymmetric ene reaction on this compound to establish the initial chiral center. This step is crucial as it sets the stage for the subsequent diastereoselective steps that ultimately lead to the desired stereochemistry of pravastatin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

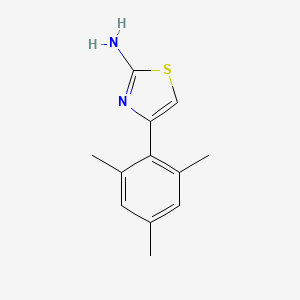

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)